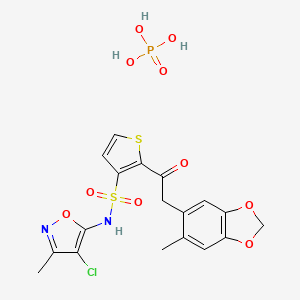![molecular formula C16H26O B14259911 8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene CAS No. 188747-94-6](/img/structure/B14259911.png)
8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene is a chemical compound characterized by its unique structure, which includes two octadiene chains connected via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene typically involves the reaction of 1,7-octadiene with an appropriate etherifying agent under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol group of 1,7-octadiene, followed by the addition of an alkyl halide to form the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The ether linkage can participate in substitution reactions, where the alkyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium alkoxides.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the study of biological pathways involving ether-linked lipids.
Industry: Used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism by which 8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes and other proteins, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,7-Octadiene: A simpler compound with similar structural features but lacking the ether linkage.
3,7-Dimethyl-1,6-octadien-3-yl acetate: Another compound with a similar carbon backbone but different functional groups.
Nerol: A related compound with a similar carbon chain but different functional groups.
Uniqueness
8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene is unique due to its ether linkage, which imparts different chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications .
Propiedades
Número CAS |
188747-94-6 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
8-octa-1,7-dien-3-yloxyocta-1,6-diene |
InChI |
InChI=1S/C16H26O/c1-4-7-9-10-11-13-15-17-16(6-3)14-12-8-5-2/h4-6,11,13,16H,1-3,7-10,12,14-15H2 |
Clave InChI |
FOWGLRWLTSMFRS-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC=CCOC(CCCC=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


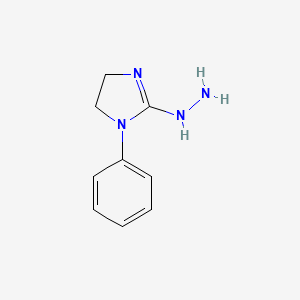
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
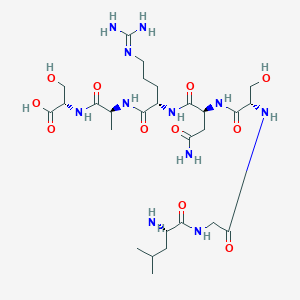

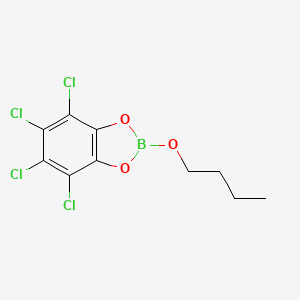
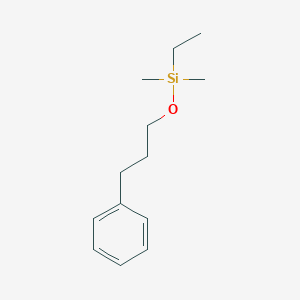
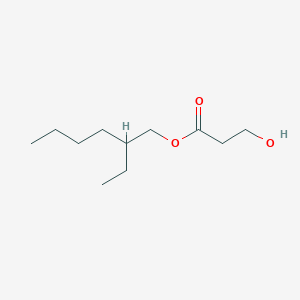

![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)
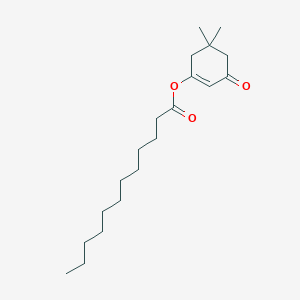
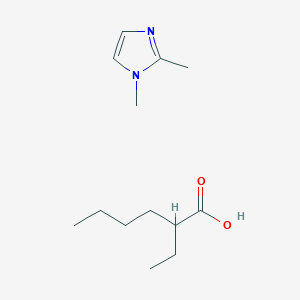
![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)
